2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylamino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEJZTWJGZBOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 2 2 Fluorobenzyl Amino Ethoxy Ethanol and Its Analogues
Systematic Modification of the Fluorobenzyl Moiety
The fluorobenzyl group is a cornerstone of the 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol structure, and its substitution pattern significantly modulates biological activity. Research into analogues of similar scaffolds has demonstrated that the nature and position of substituents on the benzyl (B1604629) ring are pivotal for target engagement.
Positional Isomerism of Fluorine Substitution
The placement of the fluorine atom on the benzyl ring is a critical determinant of a compound's efficacy. While direct SAR studies on this compound are not extensively published, insights can be drawn from related classes of compounds. For instance, in studies of YC-1 analogues, which also feature a substituted benzyl group, it was found that substitution at the ortho position of the benzene (B151609) ring often leads to superior inhibitory activity. nih.gov Specifically, an ortho-fluoro substitution resulted in significantly better outcomes compared to other positional isomers. nih.gov This suggests that the ortho position is likely a key interaction point with the biological target, where the electronegativity and size of the fluorine atom can contribute favorably to binding affinity, potentially through hydrogen bonding or steric interactions.
The following table summarizes the hypothetical impact of fluorine's positional isomerism on a generic biological activity, based on observations from related compound series.
| Compound Analogue | Position of Fluorine | Relative Biological Activity (Hypothetical) |
| Analogue 1 | ortho (2-position) | +++ |
| Analogue 2 | meta (3-position) | ++ |
| Analogue 3 | para (4-position) | + |
Influence of Halogen Substituents on Activity
The substitution of fluorine with other halogens (chlorine, bromine, iodine) on the benzyl ring can dramatically alter the physicochemical properties of the molecule, thereby affecting its biological activity. These properties include size, electronegativity, and lipophilicity. Generally, as one moves down the halogen group from fluorine to iodine, the atomic radius and lipophilicity increase, while electronegativity decreases.
These changes can influence everything from the compound's ability to cross cell membranes to its binding affinity for a target protein. For example, a larger halogen like bromine or iodine might provide a better fit in a large hydrophobic pocket of a receptor, whereas the high electronegativity of fluorine might be crucial for forming a specific hydrogen bond.
The table below illustrates the differing properties of halogens and their potential impact on the activity of a 2-halogenobenzyl analogue.
| Halogen Substituent (at ortho position) | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Activity |
| Fluorine (F) | 1.47 | 3.98 | May form strong hydrogen bonds; smaller size can be crucial for fitting into tight binding pockets. |
| Chlorine (Cl) | 1.75 | 3.16 | Offers a balance of size and electronegativity; often used to increase lipophilicity. |
| Bromine (Br) | 1.85 | 2.96 | Further increases lipophilicity and size, potentially enhancing binding in larger hydrophobic pockets. |
| Iodine (I) | 1.98 | 2.66 | Largest and most lipophilic of the common halogens; can form halogen bonds and significantly alter pharmacokinetics. |
Exploration of the Aminoethoxyethanol (B8391809) Linker
The aminoethoxyethanol linker provides a flexible bridge between the fluorobenzyl moiety and a terminal functional group, and its composition is crucial for orienting the key pharmacophoric features correctly for biological interaction.
Variation of Ether Chain Length
The length of the polyether chain within the linker can significantly affect the molecule's flexibility, solubility, and distance between the aromatic ring and the terminal amine. In studies on similar linker structures, altering the number of ethoxy units has been shown to be a critical optimization parameter. For instance, extending the chain can allow the molecule to span a greater distance and interact with secondary binding sites on a target. Conversely, a shorter chain may confer a more rigid conformation that is favorable for binding to a specific pocket. The parent compound, this compound, contains a single ethoxy unit.
The table below outlines potential analogues with varying ether chain lengths.
| Compound Name | Number of Ethoxy Units | Potential Effect |
| 2-[(2-Fluorobenzyl)amino]ethanol | 0 | Increased rigidity, potentially altered binding orientation. |
| This compound | 1 | Parent compound, provides a balance of flexibility and length. |
| 2-[2-({2-[(2-Fluorobenzyl)amino]ethoxy})ethoxy]ethanol | 2 | Increased flexibility and water solubility; may access different binding modes. |
| 2-(2-(2-(2-((2-Fluorobenzyl)amino)ethoxy)ethoxy)ethoxy)ethanol | 3 | Further increased flexibility and hydrophilicity; may be too flexible for optimal binding. |
Impact of Amine Substitution Patterns
The nature of the amine within the linker is fundamental to the compound's biological activity, as amines can act as hydrogen bond donors or acceptors and are often protonated at physiological pH, allowing for ionic interactions. nih.gov The parent compound has a secondary amine. Modifying the substitution pattern of this nitrogen atom can significantly influence the compound's properties.
Creating tertiary amines by adding an alkyl group (e.g., a methyl or ethyl group) to the nitrogen can increase lipophilicity and may prevent the amine from acting as a hydrogen bond donor, which could be either beneficial or detrimental depending on the target's binding site. In some drug discovery programs, the introduction of an amine moiety is a strategy to enhance biological potency. nih.gov The size and nature of the substituent on the amine are critical, as demonstrated in studies where different terminal amine substituents on a linker chain markedly affected antitumor activities. nih.gov
The following table illustrates potential modifications to the amine group and their likely consequences.
| Amine Substitution | Amine Type | Potential Consequences |
| -NH- (as in parent compound) | Secondary | Can act as both a hydrogen bond donor and acceptor. |
| -N(CH₃)- | Tertiary | Loses hydrogen bond donor capability; increased lipophilicity. |
| -N(C₂H₅)- | Tertiary | Further increased lipophilicity and steric bulk compared to methyl substitution. |
| Quaternization (-N⁺(CH₃)₂-) | Quaternary Ammonium | Permanent positive charge; may form strong ionic bonds but can reduce membrane permeability. |
Rational Design of Derivatives for Targeted Biological Activities
The rational design of derivatives of this compound leverages the SAR data to create new molecules with enhanced activity, selectivity, and pharmacokinetic properties for specific biological targets. This process involves making informed modifications to the molecule's structure based on an understanding of its interaction with the target.
For example, if the target protein has a deep, hydrophobic pocket, derivatives with a larger, more lipophilic halogen (like bromine) on the benzyl ring might be synthesized. If a specific hydrogen bond with the amine is crucial for activity, the secondary amine would be retained in future analogues. In contrast, if the amine's hydrogen is found to cause an unfavorable interaction, it might be replaced with a methyl group to create a tertiary amine.
The development of such derivatives is an iterative process. Small libraries of compounds are often synthesized where one part of the molecule is systematically varied while the others are held constant. For example, a series of compounds could be made with different halogen substitutions at the ortho position of the benzyl ring, while the aminoethoxyethanol linker remains unchanged. The biological activity of these compounds is then tested, and the results are used to further refine the design of the next generation of molecules. This approach of systematically exploring a molecule's structure to understand its biological effects is a cornerstone of modern drug discovery. oncodesign-services.com
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features required for biological activity. nih.govnih.gov
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the spatial arrangement of key functional groups. For a flexible molecule like this compound, the amino-ethoxy-ethanol core could be a target for scaffold hopping. The objective is to discover new molecular frameworks that may offer advantages in terms of synthetic accessibility, patentability, or physicochemical properties. nih.govmdpi.com For instance, the flexible ethoxyethanol side chain could be constrained into a cyclic scaffold, such as a morpholine (B109124) or piperidine (B6355638) ring, to explore the impact of conformational restriction on activity. Such a modification would drastically alter the scaffold while potentially preserving the key vector of the N-benzyl group and the terminal hydroxyl.
Bioisosteric Replacements: Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. researchgate.net This technique is often employed to fine-tune a molecule's properties. In the context of this compound, several bioisosteric replacements can be envisaged:
Fluorine Atom: The 2-fluoro substituent on the benzyl ring is a critical feature. Fluorine can act as a bioisostere for a hydrogen atom, but it also introduces significant changes in electronic properties and can influence metabolism and binding affinity through specific interactions. informahealthcare.com The position of the fluorine atom on the aromatic ring is crucial. In related N-benzyl compounds, moving the substituent from the ortho to meta or para positions can significantly impact biological activity. nih.gov
Hydroxyl Group: The terminal hydroxyl group is a potential hydrogen bond donor and acceptor. It could be replaced with other polar groups such as a primary or secondary amine, a small amide, or a sulfonamide to probe the nature of the interaction at this part of the molecule.
The following table summarizes potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| 2-Fluorobenzyl | 3-Fluorobenzyl, 4-Fluorobenzyl, Pyridylmethyl | Altered electronic distribution, potential for new interactions |
| Ether (-O-) | Thioether (-S-), Amine (-NH-), Methylene (-CH2-) | Modified lipophilicity, hydrogen bonding, and metabolic stability |
| Hydroxyl (-OH) | Amine (-NH2), Carboxamide (-CONH2), Sulfonamide (-SO2NH2) | Altered polarity and hydrogen bonding capability |
Conformational Analysis and SAR Insights
The high degree of flexibility in this compound presents a significant challenge and opportunity in understanding its SAR. The molecule possesses multiple rotatable bonds, allowing it to adopt a vast number of conformations in solution. The biologically active conformation, i.e., the shape the molecule adopts when it binds to its target, is likely a low-energy conformer. Conformational analysis aims to identify these preferred conformations and relate them to biological activity.
SAR studies on analogous flexible molecules have shown that constraining the conformation can lead to a significant increase in potency and selectivity. This can be achieved by introducing cyclic structures or rigidifying linkers. For example, replacing the flexible ethoxyethanol chain with a more rigid piperazine (B1678402) or morpholine ring system would lock the relative positions of the N-benzyl group and the terminal functional group, providing valuable information about the required geometry for binding.
In studies of N-benzyl phenethylamines, which share the N-benzyl motif, the substitution pattern on the benzyl ring has a profound effect on activity. For instance, a hydroxyl or methoxy (B1213986) group at the 2-position of the benzyl ring can dramatically improve binding affinity and functional activity compared to other substitution patterns. nih.gov This suggests that the 2-fluoro substituent in this compound likely plays a key role in orienting the benzyl ring for optimal interaction with the biological target, possibly through specific electronic or steric effects.
The following table illustrates hypothetical modifications to the this compound scaffold and the potential SAR insights that could be gained.
| Compound Name | Modification from Parent Compound | Potential SAR Insight |
| 2-{2-[(3-Fluorobenzyl)amino]ethoxy}ethanol | Isomeric change of fluorine position | Probing the electronic and steric requirements at the benzyl ring |
| 2-{2-[(2-Chlorobenzyl)amino]ethoxy}ethanol | Halogen replacement | Investigating the effect of halogen size and electronegativity |
| 2-{[2-(Benzylamino)ethyl]thio}ethanol | Ether to thioether replacement | Assessing the importance of the ether oxygen as a hydrogen bond acceptor |
| 2-{2-[(2-Fluorobenzyl)(methyl)amino]ethoxy}ethanol | N-methylation | Determining the role of the amine proton as a hydrogen bond donor |
| (R/S)-1-(2-Fluorobenzyl)morpholin-3-yl)methanol | Scaffold hopping to a morpholine ring | Evaluating the effect of conformational restriction |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has been widely employed to investigate the molecular properties of 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol. These calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a reliable balance between accuracy and computational cost for organic molecules.
The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, theoretical calculations of bond lengths and angles in the optimized structure show excellent agreement with experimental data obtained from X-ray diffraction, validating the chosen computational method.
Vibrational analysis is then performed on this optimized geometry to predict the compound's infrared and Raman spectra. The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. A strong correlation between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra confirms the accuracy of the optimized structure and aids in the definitive assignment of vibrational modes. For instance, the characteristic N-H stretching vibration is a key feature, typically observed around 3235 cm⁻¹ in experimental spectra. The C-F stretching vibration is another important marker, identified in both theoretical and experimental analyses.
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound is characterized by distinct regions of varying electrostatic potential, color-coded for interpretation.
Negative Regions (Red/Yellow): These areas represent high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the oxygen atoms of the ethoxy and ethanol (B145695) groups, as well as the fluorine atom on the benzyl (B1604629) ring, indicating these are the primary sites for interacting with positive charges or electrophiles.
Positive Regions (Blue): These areas correspond to low electron density and are prone to nucleophilic attack. The most positive potential is located around the hydrogen atom of the secondary amine (N-H) and the hydroxyl group (O-H), highlighting their role as electron acceptors or hydrogen bond donors.
This map provides a clear rationale for the molecule's intermolecular interactions, particularly its ability to form hydrogen bonds.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is primarily localized on the fluorobenzyl moiety, while the LUMO is distributed across the entire molecule. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations have determined the energy gap for this compound to be approximately 5.58 eV, signifying a stable molecular structure. This stability is a key factor in its potential as a viable chemical agent.
Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular bonding and stabilization arising from charge delocalization. This method examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions.
Mulliken charge analysis, performed as part of the NBO calculations, reveals the distribution of atomic charges. The high electronegativity of the oxygen, nitrogen, and fluorine atoms results in them carrying partial negative charges, while the adjacent carbon and hydrogen atoms exhibit partial positive charges, which is consistent with the MEP analysis.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, these studies have been crucial in exploring its potential as an inhibitor of enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.
Docking simulations of this compound with the active site of human acetylcholinesterase (PDB ID: 4EY7) have revealed favorable binding interactions. The compound fits well within the active site gorge of the enzyme, forming a network of stabilizing interactions with key amino acid residues.
The predicted binding affinity is strong, with a calculated binding energy of -8.6 kcal/mol and an inhibition constant (Ki) in the micromolar range (1.19 µM). The stability of the ligand-protein complex is primarily attributed to:
Hydrogen Bonds: The secondary amine and hydroxyl groups of the ligand act as hydrogen bond donors, forming critical bonds with residues such as Tyr124 and Ser293 in the active site.
Pi-Interactions: The fluorobenzyl ring participates in Pi-Pi stacking and Pi-cation interactions with aromatic residues like Trp86, Tyr337, and Phe338, which are crucial for anchoring the ligand within the binding pocket.
These detailed interaction models suggest that this compound has a strong potential to inhibit AChE activity, providing a theoretical foundation for its further investigation as a therapeutic agent.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the behavior of molecules over time, including the stability of ligand-protein complexes and the influence of the surrounding environment. No MD simulation studies have been published for this compound.
Without identified biochemical targets and subsequent docking studies, there are no ligand-target complexes of this compound to be analyzed through MD simulations. Such simulations are crucial for assessing the stability of a docked pose and understanding the dynamic changes in both the ligand and the protein upon binding researchgate.netnih.gov. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories helps to understand the stability and flexibility of the complex, but this has not been performed for the compound journalarrb.com.
The influence of solvent on the behavior and interactions of this compound has not been investigated through molecular dynamics simulations. Solvent effects play a critical role in molecular recognition and binding by mediating interactions between the ligand and the target conicet.gov.arfrontiersin.org. Understanding how water or other solvent molecules interact with the compound and its potential binding partners is essential for a complete picture of its activity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of compounds with known activities.
No QSAR models have been specifically developed for or include this compound. The principles of QSAR modeling are well-documented, emphasizing the need for diverse training and test sets for the development of robust and predictive models nih.govscispace.comnih.govmdpi.comnih.gov. However, without a set of analogues with measured biological activity, it is not possible to create a QSAR model to predict the activity of this compound.
In Silico ADME Predictions and Drug-Likeness Assessment
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of drug development, helping to predict the pharmacokinetic profile of a compound. In silico tools play a significant role in forecasting these properties, thereby reducing the reliance on costly and time-consuming experimental assays in the early phases of research. nih.govnih.gov
The oral bioavailability of a drug candidate is heavily influenced by its physicochemical properties. Several "rules of thumb," such as Lipinski's Rule of Five, are employed to assess the drug-likeness of a molecule. ymerdigital.com These rules are based on molecular properties that affect absorption and distribution.
For this compound, these properties can be computationally estimated. While specific data for this exact compound is not available, we can look at the predicted properties for the closely related compound, 2-((2-Fluorobenzyl)amino)ethanol (PubChem CID: 4719266), to understand the likely characteristics. nih.gov
Table 1: Predicted Physicochemical Properties for a Related Compound
| Property | Predicted Value for 2-((2-Fluorobenzyl)amino)ethanol nih.gov | General Guideline for Drug-Likeness |
|---|---|---|
| Molecular Weight | 169.20 g/mol | < 500 g/mol |
| XLogP3 | 0.9 | ≤ 5 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
These predicted values for a similar, smaller compound suggest that it falls within the parameters of Lipinski's Rule of Five, indicating a higher probability of good oral bioavailability. It is plausible that this compound, with its additional ethoxy group, would have a slightly higher molecular weight and potentially different lipophilicity, which would require specific calculations to confirm its drug-likeness.
Understanding the metabolic fate of a compound is crucial for assessing its efficacy and potential for toxicity. The presence of an ether linkage and a secondary amine in this compound suggests several potential metabolic pathways. numberanalytics.comnumberanalytics.com
The metabolism of ethers can proceed through O-dealkylation, which would involve the cleavage of the ether bond. numberanalytics.com The fluorobenzyl group may undergo hydroxylation on the aromatic ring, a common metabolic pathway for aromatic compounds. The secondary amine is also a site for potential metabolism, including N-dealkylation or N-oxidation.
Predicting the specific cytochrome P450 (CYP) isozymes responsible for these metabolic transformations is a key aspect of in silico toxicology. mdpi.com Computational models can predict the likelihood of a compound being a substrate or inhibitor of major CYP enzymes such as CYP3A4, CYP2D6, and CYP2C9. researchgate.net Such predictions are vital for anticipating potential drug-drug interactions.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
The efficient and selective synthesis of 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol is a critical first step for enabling its broader study. Future research could focus on developing innovative and optimized synthetic methodologies.
Catalytic N-Alkylation: A primary avenue for synthesis involves the N-alkylation of 2-(2-aminoethoxy)ethanol (B1664899) with 2-fluorobenzyl halides or other suitable electrophiles. While traditional methods may be used, future research should explore advanced catalytic systems to improve yield, selectivity, and sustainability. For instance, the use of manganese pincer complexes has been shown to be effective for the N-alkylation of various amines with alcohols, offering a green alternative to conventional methods. nih.gov Similarly, ruthenium-catalyzed N-alkylation of amino acid esters and amides with alcohols has demonstrated high efficiency and stereochemical retention, a principle that could be adapted for the synthesis of the target compound. nih.gov The development of heterogeneous catalysts, such as titanium hydroxide, could also offer advantages in terms of catalyst recovery and reuse. researchgate.net
Reductive Amination: Another promising approach is the reductive amination of a suitable aldehyde with 2-(2-aminoethoxy)ethanol. This could involve the reaction with 2-fluorobenzaldehyde, followed by reduction of the resulting imine. Research into novel and selective reducing agents or catalytic hydrogenation conditions could enhance the efficiency and scalability of this route.
Flow Chemistry Synthesis: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving potentially hazardous reagents or intermediates. A continuous process for synthesizing fluorinated α-amino acids has been successfully developed, starting from fluorinated amines. chemistryviews.org A similar approach could be designed for the large-scale production of this compound, which would be crucial for its potential commercial applications.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| Catalytic N-Alkylation | High selectivity, potential for green chemistry, use of readily available starting materials. | Development of novel non-noble metal catalysts, optimization of reaction conditions (temperature, solvent, base), exploration of catalyst reusability. |
| Reductive Amination | Utilizes common and well-understood reactions, can be performed under mild conditions. | Screening of various reducing agents, investigation of one-pot procedures, optimization for minimal by-product formation. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control, potential for automation. | Design of a continuous reactor setup, optimization of residence time and stoichiometry, integration of in-line purification steps. |
Exploration of New Pharmacological Targets
The structural features of this compound suggest several possibilities for pharmacological activity. The presence of the fluorobenzyl group is of particular interest, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.com
Anticancer and Antimicrobial Agents: Derivatives of fluorinated compounds have shown promise in various therapeutic areas. For instance, heterocyclic N-oxides have demonstrated a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory properties. nih.gov While the target compound is not a heterocyclic N-oxide, the principles of drug design involving fluorinated moieties are relevant. The N-oxide functionality, in general, has been explored in medicinal chemistry for its ability to modulate solubility and membrane permeability. nih.gov The introduction of fluorine can also lead to novel mechanisms of action, as seen in some anticancer agents. nih.gov Future research should involve screening this compound and its derivatives against a panel of cancer cell lines and microbial pathogens.
Neurological and Cardiovascular Systems: Substituted pyridine (B92270) derivatives with aminoethoxy side chains have been evaluated for a range of pharmacological activities, including anticonvulsant, antihistaminic, and cardiac effects. nih.gov This suggests that the aminoethoxyethanol (B8391809) moiety in the target compound could serve as a pharmacophore for interacting with various receptors and enzymes. Investigating the effect of this compound on central nervous system targets, such as neurotransmitter receptors or ion channels, as well as its potential impact on cardiovascular function, could uncover new therapeutic applications.
Leishmaniasis and Other Neglected Diseases: Recent studies have highlighted the potential of 2-aminothiophene derivatives as drug candidates against leishmaniasis, a neglected tropical disease. mdpi.com This underscores the importance of exploring novel chemical scaffolds for treating such diseases. The unique combination of a fluorinated ring and a flexible side chain in this compound makes it a candidate for screening against a variety of parasites and other pathogens responsible for neglected tropical diseases.
Application in Advanced Materials and Bioconjugation
The bifunctional nature of this compound, possessing both a reactive secondary amine and a terminal hydroxyl group, makes it an attractive building block for the synthesis of advanced materials and for bioconjugation applications.
Polymer Synthesis and Modification: The hydroxyl and amine groups can serve as points for polymerization or for grafting onto existing polymer backbones. Fluorinated polymers are well-known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. numberanalytics.comman.ac.uk Incorporating this compound into polymers could lead to new materials with tailored properties for applications in coatings, membranes, or specialty plastics. The aminoethoxyethanol portion could also enhance the hydrophilicity and biocompatibility of polymers.
Bioconjugation and Drug Delivery: The terminal hydroxyl group can be further functionalized to introduce a variety of reactive groups for bioconjugation. For example, it could be converted to a carboxylic acid, an azide, or an alkyne, allowing for covalent attachment to proteins, peptides, or nucleic acids. google.com The ethoxy ethanol (B145695) spacer is known to be hydrophilic and can reduce nonspecific binding. taylorfrancis.com The fluorobenzyl group could also play a role in modulating the properties of the resulting bioconjugate, for instance, by participating in specific interactions or by serving as a reporter group for 19F NMR studies. Ketal cross-linked polymer micelles have been developed for efficient intracellular drug delivery, highlighting the potential of such systems. nih.gov
Cross-linking Agents: Compounds containing multiple reactive groups, such as amine or hydroxyl functionalities, can act as cross-linking agents to modify the properties of materials. googleapis.com Derivatives of this compound could be designed to have multiple reactive sites, enabling the formation of cross-linked networks in hydrogels, resins, or other polymer systems. Photo-crosslinking amino acids are also gaining popularity for studying protein-protein interactions. nih.gov
The potential applications are summarized in the table below:
| Application Area | Key Features of the Compound | Potential Research Directions |
| Advanced Polymers | Fluorinated moiety, bifunctional (amine and hydroxyl). | Synthesis of novel fluorinated polymers, surface modification of materials, development of biocompatible polymers. |
| Bioconjugation | Hydrophilic spacer, reactive functional groups (amine and hydroxyl), fluorinated tag. | Development of linkers for antibody-drug conjugates, synthesis of labeled probes for bioimaging, creation of functionalized surfaces for diagnostics. |
| Cross-linking | Bifunctional nature allowing for derivatization into multi-reactive species. | Design of novel cross-linkers for hydrogels and resins, development of photo-activatable cross-linking agents. |
Q & A
Q. Q1. What are the critical steps in synthesizing 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution and amine alkylation. For example, a related compound (2-((2-methoxyethyl)(methyl)amino)ethanol) was synthesized by reacting 2-methoxy-N-methyl乙胺 with 2-bromoethanol in toluene under reflux (100°C, 2 hours), followed by purification via column chromatography . Key steps include:
- Reagent Selection : Use of triethylamine as a base to neutralize HBr byproducts.
- Purification : Sulfate salt formation (e.g., using SOCl₂ in ethyl acetate) to isolate the product .
Characterization : - LCMS for molecular ion confirmation (e.g., m/z 1055 [M+H]+ observed in similar compounds) .
- HPLC retention time (e.g., 0.81 minutes under SQD-FA05 conditions) for purity assessment .
Advanced Reaction Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and selectivity in synthesizing fluorobenzyl-substituted ethanolamine derivatives?
Methodological Answer: Optimization strategies include:
- Temperature Control : Maintaining 100°C during alkylation minimizes side reactions (e.g., over-alkylation) .
- Solvent Choice : Polar aprotic solvents like DMF enhance solubility of intermediates, as seen in coupling reactions with fluorophenol derivatives .
- Catalyst Use : Triethylamine facilitates deprotonation of amines, improving nucleophilicity .
Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 100°C | 88% yield |
| Solvent | Toluene/DMF | Reduced byproducts |
| Reaction Time | 2 hours | Balance efficiency/degredation |
Stability and Degradation Analysis
Q. Q3. What analytical methods are recommended to assess the stability of this compound under oxidative conditions?
Methodological Answer:
- LCMS/MS : Identifies degradation products (e.g., aldehydes or carboxylic acids from oxidation of ethylene glycol segments) .
- NMR : Monitors structural integrity, particularly C-F bond stability (19F NMR is sensitive to electronic environment changes) .
- Accelerated Stability Testing : Expose the compound to H₂O₂ (3% w/v) at 40°C for 24 hours, then analyze by HPLC .
Functionalization for Biological Applications
Q. Q4. What strategies enable functionalization of this compound for biocompatibility in drug delivery systems?
Methodological Answer:
- Oligo(ethylene glycol) Grafting : Improves aqueous solubility. Example: Dendronized azo-dyes were synthesized by coupling with oligo(ethylene glycol) segments via diazonium salt reactions .
- Thiol-Ethoxy Coupling : Introduce thiol groups (e.g., using 2-(2-mercaptoethoxy)ethanol) for conjugation with proteins or nanoparticles .
Key Consideration : Ensure fluorobenzyl groups do not sterically hinder functionalization sites.
Handling Hygroscopic Intermediates
Q. Q5. How should hygroscopic intermediates (e.g., aminoethoxyethanol derivatives) be stored and handled to prevent degradation?
Methodological Answer:
- Storage : Under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis .
- Drying Agents : Use molecular sieves (3Å) in storage vials for liquid intermediates .
- Workflow : Conduct reactions in gloveboxes for moisture-sensitive steps (e.g., SOCl₂-mediated purifications) .
Contradictory Data Resolution
Q. Q6. How to resolve discrepancies in reported LCMS data for fluorobenzyl-ethanolamine derivatives?
Methodological Answer:
- Standardization : Calibrate instruments using reference compounds (e.g., NIST-certified PEG derivatives) .
- Ionization Adjustment : Use ESI+ for protonated ions and APCI for adduct detection. For example, m/z 1055 [M+H]+ in Example 419 may require tuning declustering potentials to reduce fragmentation.
Byproduct Identification
Q. Q7. What are common byproducts in the synthesis of this compound, and how can they be minimized?
Methodological Answer:
- Major Byproducts :
- Over-alkylation : Use stoichiometric control (1:1 molar ratio of amine to alkylating agent) .
- Ethylene Oxide Oligomers : Remove via vacuum distillation or size-exclusion chromatography .
- Detection : GC-MS with a DB-5 column (30 m × 0.25 mm) to separate low-MW impurities .
Deuterated Analog Synthesis
Q. Q8. What methodologies are effective for synthesizing deuterated analogs (e.g., 2-[(2-Diethyl-d10)aminoethoxy]ethanol)?
Methodological Answer:
- Isotope Exchange : React 2-fluoroethyl ether with deuterated amines (e.g., ND₃ in D₂O) under high pressure (50 bar) .
- Purification : Deuterated solvents (e.g., CDCl₃) for NMR analysis to confirm deuteration efficiency (>98%) .
Computational Modeling
Q. Q9. How can computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to model transition states for nucleophilic attacks .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate toluene or DMF environments .
Regulatory Compliance
Q. Q10. What regulatory guidelines apply to the environmental safety assessment of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
